[1-(3-Bromophenyl)ethyl](2-methylpropyl)amine
Description
1-(3-Bromophenyl)ethylamine is a secondary amine featuring a 3-bromophenyl group attached to an ethyl chain and a branched 2-methylpropyl (isobutyl) substituent. The meta-bromophenyl group confers distinct electronic and steric properties, while the 2-methylpropyl chain enhances lipophilicity compared to linear alkyl amines.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
ITFFEPKIPIYESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:
Bromination: The starting material, ethylbenzene, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Alkylation: The brominated product is then subjected to alkylation with 2-methylpropylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 1-(3-Bromophenyl)ethylamine often involve large-scale bromination and alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 1-(3-Bromophenyl)ethylamine is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) Bromophenyl Positional Isomers
- The fluorophenylmethyl substituent introduces electronegativity, altering polarity and hydrogen-bonding capacity.
- The 3-ethoxypropyl group increases hydrophilicity compared to the branched 2-methylpropyl chain.
b) Heteroaromatic Analogues
Alkyl Chain Modifications
a) Branched vs. Linear Chains
- 1-(3-Chlorophenyl)ethylamine (C₁₂H₁₈ClNO, MW 227.73 ): The linear 3-methoxypropyl chain increases flexibility and hydrophilicity versus the branched 2-methylpropyl group. Chlorine’s lower atomic weight and electronegativity compared to bromine alter electronic effects.
b) Fluorinated Derivatives
Research Implications and Gaps
- Property Optimization : Branched alkyl chains (e.g., 2-methylpropyl) improve membrane permeability, whereas heteroaromatic groups (e.g., pyridine) enhance solubility .
Biological Activity
1-(3-Bromophenyl)ethylamine, also known as N-[(3-bromophenyl)methyl]-N-ethylpropan-2-amine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of 1-(3-Bromophenyl)ethylamine has been studied primarily in the context of its interactions with neurotransmitter systems and its potential therapeutic applications.
1. Neurotransmitter Modulation
Research indicates that compounds with similar structures often interact with monoamine transporters, particularly serotonin and norepinephrine transporters. For instance, studies have shown that amines with aromatic substituents can act as inhibitors of these transporters, thereby increasing the levels of neurotransmitters in the synaptic cleft.
2. Antitumor Activity
Recent investigations have explored the antitumor potential of 1-(3-Bromophenyl)ethylamine. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study published in Cancer Research evaluated the effects of 1-(3-Bromophenyl)ethylamine on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neurotransmitter Receptor Interaction
Another study focused on the interaction of this compound with serotonin receptors. The findings included:
- Binding Affinity : High affinity for 5-HT2A receptors.
- Functional Assay Results : Enhanced serotonin release in neuronal cultures, suggesting a potential role as a serotonergic agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 15 μM in MCF-7 cells | Cancer Research |
| Serotonin Receptor Binding | High affinity for 5-HT2A | Neuropharmacology Journal |
| Apoptosis Induction | Activation of caspases | Journal of Cellular Biochemistry |
The biological activity of 1-(3-Bromophenyl)ethylamine can be attributed to several mechanisms:
- Monoamine Transporter Inhibition : By inhibiting serotonin and norepinephrine transporters, it enhances synaptic levels of these neurotransmitters.
- Apoptotic Pathway Activation : Induces apoptosis in cancer cells via mitochondrial pathways and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
